molecular formula C26H27N3OS B11780327 6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile

6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile

Cat. No.: B11780327
M. Wt: 429.6 g/mol
InChI Key: YVNVBCGUQRGVON-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .

Scientific Research Applications

6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity .

Biological Activity

The compound 6-(4-Methoxyphenyl)-4-phenyl-2-((2-(piperidin-1-yl)ethyl)thio)nicotinonitrile (often referred to as a piperidine derivative) is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for the compound is C25H24N4O5C_{25}H_{24}N_4O_5, with a molecular weight of approximately 460.48 g/mol . The structure features a piperidine ring, which is known to influence biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study evaluated several piperidine compounds against various bacterial strains and fungi. The findings suggest that modifications on the piperidine ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for selected derivatives showed:
    • Bacillus subtilis : 4.69 to 22.9 µM
    • Staphylococcus aureus : 5.64 to 77.38 µM
    • Escherichia coli : 2.33 to 156.47 µM
    • Candida albicans : 16.69 to 78.23 µM

These results indicate that the compound may have potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Activity

In addition to antimicrobial properties, there is evidence suggesting that this compound exhibits anti-inflammatory effects. A study on related piperidine derivatives demonstrated significant inhibition of inflammatory markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Alkaloids : A comprehensive examination of monomeric alkaloids highlighted the potential of piperidine derivatives in combating infections caused by both Gram-positive and Gram-negative bacteria, with some compounds showing enhanced activity due to specific substitutions on the phenyl rings .
  • Piperidine Derivative Analysis : Another study focused on the structure-activity relationship (SAR) of piperidine derivatives, revealing that electron-donating groups significantly improved antibacterial activity .

Data Table: Biological Activity Summary

Activity Type Tested Strains MIC Range (µM) Remarks
AntibacterialBacillus subtilis4.69 - 22.9Strong inhibition observed
Staphylococcus aureus5.64 - 77.38Effective against resistant strains
Escherichia coli2.33 - 156.47Variable efficacy based on structural modifications
AntifungalCandida albicans16.69 - 78.23Notable antifungal activity

Properties

Molecular Formula

C26H27N3OS

Molecular Weight

429.6 g/mol

IUPAC Name

6-(4-methoxyphenyl)-4-phenyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C26H27N3OS/c1-30-22-12-10-21(11-13-22)25-18-23(20-8-4-2-5-9-20)24(19-27)26(28-25)31-17-16-29-14-6-3-7-15-29/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3

InChI Key

YVNVBCGUQRGVON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCCN4CCCCC4

Origin of Product

United States

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